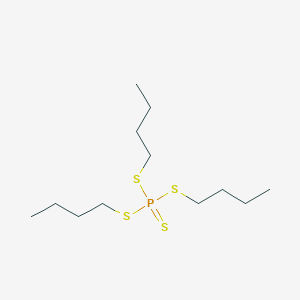
Tributyl phosphorotetrathioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl phosphorotetrathioate is an organophosphorus compound known for its use as a plant growth regulator and defoliant. It belongs to the class of organothiophosphorus compounds and is characterized by its chemical formula C12H27OPS3 . This compound is primarily used in agricultural settings to regulate plant growth and facilitate the defoliation process in crops such as cotton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl phosphorotetrathioate can be synthesized through the reaction of butyl mercaptan with phosphorus oxychloride. The reaction typically involves the use of a solvent such as benzene or toluene and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphorotetrathioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tributyl phosphorotetrathioate has a wide range of applications in scientific research:
Mecanismo De Acción
Tributyl phosphorotetrathioate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission . This mechanism is similar to other organophosphorus compounds used as pesticides and nerve agents .
Comparación Con Compuestos Similares
Similar Compounds
Tributyl phosphate: Used as a plasticizer and solvent in various industrial applications.
Tri-n-hexyl phosphate: Known for its use in nuclear fuel reprocessing.
Tri-2-ethylhexyl phosphate: Used in similar applications as tributyl phosphate but with better chemical stability.
Uniqueness
Tributyl phosphorotetrathioate is unique due to its specific application as a plant growth regulator and defoliant. Its ability to inhibit acetylcholinesterase also sets it apart from other similar compounds, making it a valuable tool in both agricultural and scientific research .
Propiedades
Número CAS |
1642-47-3 |
|---|---|
Fórmula molecular |
C12H27PS4 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
tris(butylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27PS4/c1-4-7-10-15-13(14,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3 |
Clave InChI |
VPCSUXLEOKYMDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCSP(=S)(SCCCC)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
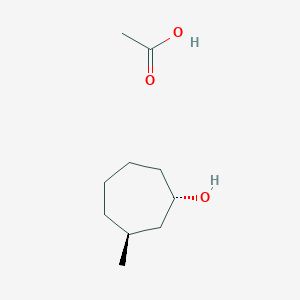
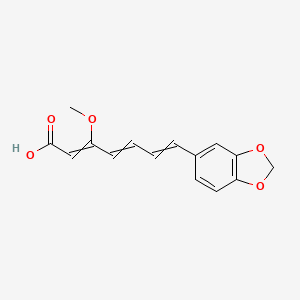
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
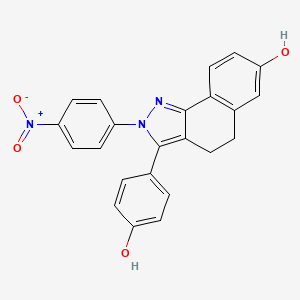

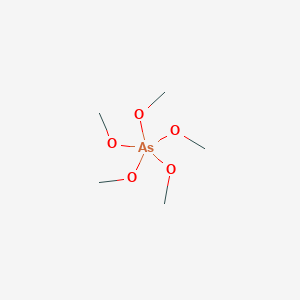
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
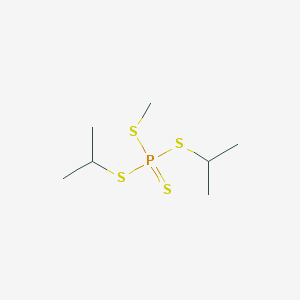
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

